MK-2048 - 869901-69-9

MK-2048

Catalog Number: EVT-276066
CAS Number: 869901-69-9
Molecular Formula: C21H21ClFN5O4
Molecular Weight: 461.8784
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co., Inc. [, , , , ]. It acts by binding to the integrase enzyme, preventing the integration of viral DNA into the host cell genome, a crucial step for HIV replication [, , , , ]. While demonstrating efficacy against wild-type HIV and some raltegravir-resistant strains, MK-2048 has shown promise in preclinical studies and is being investigated as a potential HIV pre-exposure prophylaxis and treatment option [, , ].

Molecular Structure Analysis

MK-2048 exhibits structural similarities to another second-generation INSTI, dolutegravir []. Both compounds feature a metal-chelating core and a halobenzyl group, occupying comparable space within the integrase active site and interacting with the β4–α2 loop of the enzyme's catalytic core domain []. The extended linker region in MK-2048, connecting the metal-chelating core and the halobenzyl group, enables deeper penetration into the pocket vacated by displaced viral DNA, facilitating stronger interactions with the viral DNA compared to raltegravir and other first-generation INSTIs [].

Mechanism of Action

MK-2048, like other INSTIs, exerts its antiviral activity by targeting the HIV-1 integrase enzyme, specifically inhibiting the strand transfer step of viral DNA integration [, , , , ]. This inhibition occurs through binding to the integrase active site, preventing the formation of the integrase-viral DNA complex (synaptic complex) required for the integration process []. MK-2048 traps the synaptic complex in an inactive state, blocking its interaction with host cell DNA and ultimately hindering viral replication [].

Applications
  • In vitro studies: Evaluating its antiviral potency against wild-type and drug-resistant HIV-1 strains, including those resistant to raltegravir [, , , , ]. These studies have demonstrated MK-2048's efficacy against a broad range of HIV-1 subtypes and its potential to overcome resistance observed with first-generation INSTIs [, , , , ].

  • Ex vivo studies: Assessing its activity in different cell types relevant to HIV infection, such as T cells and macrophages []. These studies have shown that MK-2048 can effectively inhibit HIV-1 replication in both cell types, even in the presence of raltegravir resistance mutations [].

  • Pharmacokinetic studies: Investigating its absorption, distribution, metabolism, and excretion profiles in various animal models and humans [, , , ]. These studies have provided insights into its pharmacokinetic properties and guided the development of different formulations for potential use as pre-exposure prophylaxis or treatment [, , , ].

  • Drug delivery systems development: Exploring novel formulations for sustained delivery of MK-2048, such as vaginal rings [, ] and nanoparticle-in-film technology [, ]. These delivery systems aim to improve patient adherence and provide long-acting protection against HIV infection [, ].

  • Mechanistic studies: Investigating the molecular mechanisms underlying its antiviral activity, including its binding interactions with the integrase enzyme and its effects on the viral integration process [, , , ]. These studies have provided a deeper understanding of its mechanism of action and helped guide the development of next-generation INSTIs.

Raltegravir

  • Compound Description: Raltegravir is a first-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. [, , , ] It binds to the integrase active site, preventing the integration of viral DNA into the host cell genome. []
  • Compound Description: Elvitegravir is another first-generation INSTI used in HIV-1 treatment. [, , , ] Like raltegravir, it inhibits HIV-1 replication by binding to integrase and preventing viral DNA integration. []
  • Relevance: Similar to raltegravir, elvitegravir is structurally similar to MK-2048, and MK-2048 was designed to overcome resistance issues associated with first-generation INSTIs like elvitegravir. [, , ] Viruses with the G118R and E138K mutations, which confer resistance to MK-2048, remain susceptible to elvitegravir, suggesting distinct interactions with the enzyme. []

Dolutegravir

  • Compound Description: Dolutegravir is a second-generation INSTI known for its high barrier to resistance and efficacy against HIV-1. [, , , ] It demonstrates a longer dissociative half-life when bound to HIV integrase compared to raltegravir. []
  • Relevance: While both are second-generation INSTIs, dolutegravir and MK-2048 exhibit some differences in their resistance profiles. [, ] The G118R substitution, associated with MK-2048 resistance, might represent an initial step in a dolutegravir resistance pathway, particularly in certain HIV subtypes. [] Dolutegravir also shows a more durable effect on HIV replication after drug washout compared to MK-2048. []

MK-0518 (raltegravir)

  • Compound Description: MK-0518 is the chemical name for raltegravir, a first-generation INSTI. []
  • Compound Description: Vicriviroc is a CCR5 antagonist investigated for its potential in HIV prevention and treatment. [, ] It works by blocking the CCR5 co-receptor, which HIV uses to enter host cells. []
  • Relevance: Vicriviroc has been investigated in combination with MK-2048 in vaginal ring formulations for HIV prevention. [, ] This combination aims to target multiple stages of the HIV life cycle, potentially increasing efficacy.

Compound G

  • Compound Description: Compound G is a second-generation INSTI that has shown potent anti-HIV activity. []
  • Relevance: Like MK-2048, Compound G demonstrates activity against raltegravir-resistant HIV strains. [] Comparing their cross-resistance profiles reveals a lower susceptibility to Compound G than to MK-2048 in viruses with the N155H mutation. []
  • Compound Description: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV prevention. [, ] It works by binding to reverse transcriptase and blocking the conversion of viral RNA to DNA. []
  • Relevance: Dapivirine, alongside MK-2048, has been investigated for delivery via extended-release vaginal films for HIV prevention. [, ] This combined approach aims to provide long-acting protection by targeting different stages of the HIV replication cycle.

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) used in HIV prevention and treatment. [] It acts as a chain terminator during reverse transcription, halting viral DNA synthesis. []
  • Relevance: Similar to dapivirine, tenofovir has been explored for extended-release vaginal film formulations alongside MK-2048. [] Combining these agents in a long-acting delivery system may enhance HIV prevention efficacy.

Properties

CAS Number

869901-69-9

Product Name

MK-2048

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

Molecular Formula

C21H21ClFN5O4

Molecular Weight

461.8784

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N

SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

MK2048; MK 2048; MK-2048

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.